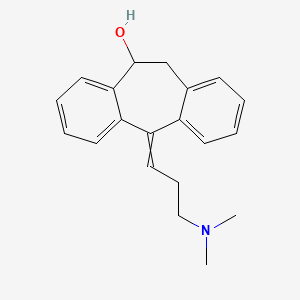

10-Hydroxyamitriptyline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873785 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-82-6 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic Profiling of 10-Hydroxyamitriptyline: Pharmacodynamics, Stereoselectivity, and Cardiotoxicity

The following technical guide details the mechanism of action, pharmacodynamics, and experimental characterization of 10-hydroxyamitriptyline.

Executive Summary

This compound (10-OH-AMI) is the primary hydroxylated metabolite of the tricyclic antidepressant (TCA) amitriptyline.[1] While often overshadowed by the N-demethylated metabolite nortriptyline, 10-OH-AMI represents a critical pivot point in TCA pharmacology.[1] It retains therapeutic monoamine reuptake inhibition but exhibits a significantly reduced affinity for off-target receptors (muscarinic, histaminergic, and adrenergic) compared to the parent compound.

This metabolite exists as two geometric isomers, (E)-10-OH-AMI and (Z)-10-OH-AMI .[1] The distinction is non-trivial: the E-isomer is pharmacologically active with a favorable safety profile, whereas the Z-isomer is associated with disproportionate cardiotoxicity.[1] Understanding this dichotomy is essential for interpreting CYP2D6-mediated metabolic variability and designing safer TCA analogs.[1]

Metabolic Pathway and Stereochemistry

Amitriptyline metabolism is a bifurcated process governed by CYP2C19 (demethylation) and CYP2D6 (hydroxylation).[1] 10-OH-AMI is formed directly from amitriptyline via CYP2D6-mediated benzylic hydroxylation at the C10 position.[1]

Stereoselective Hydroxylation

The hydroxylation is highly stereoselective. CYP2D6 preferentially catalyzes the formation of the (E)-isomer , typically resulting in an E:Z ratio favoring the E-form in extensive metabolizers.[1]

-

(E)-10-Hydroxyamitriptyline: The major metabolite; retains neuroactive potency.[1]

-

(Z)-10-Hydroxyamitriptyline: The minor metabolite; implicated in cardiotoxic adverse events (e.g., bradycardia, conduction delays).[1]

DOT Visualization: Metabolic Pathway

The following diagram illustrates the metabolic divergence and stereochemical outcomes.

Figure 1: Stereoselective metabolism of Amitriptyline via CYP2D6 and CYP2C19.[1]

Pharmacodynamic Profile: Mechanism of Action[2]

The clinical utility of 10-OH-AMI lies in its "cleaner" binding profile.[1] It acts as a balanced serotonin-norepinephrine reuptake inhibitor (SNRI) but sheds much of the "dirty drug" receptor baggage associated with amitriptyline.[1]

Monoamine Reuptake Inhibition

-

Norepinephrine Transporter (NET): 10-OH-AMI retains significant affinity for NET.[1] Studies on the analogous nortriptyline metabolites indicate the E-isomer is nearly equipotent to the parent in blocking NE reuptake.

-

Serotonin Transporter (SERT): Affinity is preserved but slightly reduced compared to amitriptyline.[1]

Receptor Binding & Safety Profile

The most significant mechanistic advantage of 10-OH-AMI is its reduced affinity for muscarinic acetylcholine receptors (mAChR).[1]

-

Muscarinic Affinity: The E-isomer exhibits approximately 1/18th the affinity of the parent compound for mAChR.[1] This drastic reduction correlates with fewer anticholinergic side effects (dry mouth, urinary retention, cognitive impairment).

-

Alpha-1 Adrenergic: Binding is reduced, lowering the risk of orthostatic hypotension.[1]

Comparative Binding Data

The table below synthesizes binding constants (

| Target Receptor / Transporter | Amitriptyline (Parent) | (E)-10-OH-AMI (Metabolite) Potency | Mechanism Consequence |

| SERT (Serotonin) | 3.45 | Moderate (~30-50% of parent) | Antidepressant efficacy |

| NET (Norepinephrine) | 13.3 | High (Equipotent to parent) | Antidepressant efficacy |

| Muscarinic (M1) | 14.0 | Low (~250 nM) (18x less potent) | Reduced anticholinergic burden |

| Histamine (H1) | 1.0 | Reduced | Less sedation/weight gain |

| Alpha-1 Adrenergic | 4.4 | Reduced | Reduced orthostatic hypotension |

Cardiotoxicity: The E vs. Z Divergence

While 10-OH-AMI is generally safer, the (Z)-isomer presents a specific cardiotoxic risk.[1] This is not merely due to hERG blockade but involves hemodynamic depression.

Mechanism of Z-Isomer Toxicity[1]

-

Hemodynamic Collapse: Unlike the E-isomer, (Z)-10-OH metabolites have been shown in porcine models to cause marked bradycardia and significant decreases in cardiac output.[1][2]

-

Ion Channel Blockade:

-

hERG (

): Amitriptyline blocks hERG with an -

Sodium Channels (

): Class I antiarrhythmic activity contributes to QRS prolongation.[1] The accumulation of Z-isomers (often in CYP2D6 poor metabolizers or renal failure) exacerbates this conduction delay.[1]

-

Experimental Protocol: Stereoselective Isolation

Objective: To isolate and quantify (E)- and (Z)-10-OH-AMI from biological matrices to assess metabolic ratios. Method: Chiral HPLC with Fluorescence Detection.[1]

Reagents & Equipment[1]

-

Stationary Phase: Chiral-AGP (α1-acid glycoprotein) column (100 x 4.0 mm, 5 µm).

-

Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with 2% Acetonitrile.[1]

-

Internal Standard: Protriptyline.[1]

-

Detection: Fluorescence (Excitation: 230 nm, Emission: 380 nm).[1]

Step-by-Step Workflow

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 500 µL of plasma/urine.

-

Add 50 µL Internal Standard (1 µg/mL).[1]

-

Alkalinize with 200 µL of 2M NaOH (pH > 12) to ensure analytes are in non-ionized free base form.[1]

-

Add 3 mL of extraction solvent (Hexane:Isoamyl alcohol, 98:2 v/v).[1]

-

Vortex for 2 minutes; Centrifuge at 3000 x g for 10 minutes.

-

-

Phase Separation:

-

Transfer the organic (upper) layer to a clean glass tube.[1]

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in 150 µL of Mobile Phase.

-

-

Chromatographic Separation:

-

Quantification:

Clinical Implications

The ratio of Amitriptyline to 10-OH-AMI is a definitive biomarker for CYP2D6 phenotype .[1]

-

Poor Metabolizers (PM): Cannot efficiently hydroxylate.[1] Accumulate parent drug (cardiotoxic risk via Na+ channel block) and produce negligible 10-OH-AMI.[1]

-

Ultrarapid Metabolizers (UM): Rapidly convert parent to 10-OH-AMI.[1] While this reduces anticholinergic side effects, extremely high levels of total tricyclics (parent + metabolites) can still pose a risk if the Z-isomer accumulates, though therapeutic failure due to rapid clearance of the parent is the more common outcome.

DOT Visualization: Receptor Selectivity Logic

Figure 2: Differential receptor binding affinities. Note the preserved therapeutic pathway (NET) vs. the attenuated side-effect pathway (M1) for the metabolite.[1]

References

-

Bertilsson, L., et al. (1979).[1] Potency of n-desmethylamitriptyline and its 10-hydroxy metabolite as inhibitors of noradrenaline and 5-hydroxytryptamine uptake.[1] European Journal of Clinical Pharmacology. Link

-

Nordin, C., et al. (1991).[1] Affinity of nortriptyline and its E-10-hydroxy metabolite for muscarinic receptors.[1] Pharmacology & Toxicology.[1] Link

-

Pollock, B. G., et al. (1992).[1] Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

-

Edelbroek, P. M., et al. (1986).[1] HPLC determination of amitriptyline and its metabolites in serum.[5][6] Clinical Chemistry.[1] Link

-

Jo, S. H., et al. (2000).[1][4] Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline. British Journal of Pharmacology.[4] Link

Sources

- 1. This compound | C20H23NO | CID 155720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Steady-state plasma concentrations of cis- and trans-10-OH amitriptyline metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Pharmacology of 10-Hydroxyamitriptyline: E- vs. Z-Isomer Dynamics

Executive Summary

Amitriptyline, a cornerstone tricyclic antidepressant (TCA), exerts its therapeutic effects primarily through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. While historically viewed as a prodrug that demethylates into nortriptyline, amitriptyline is itself a potent active compound. Crucially, its metabolism via the hepatic cytochrome P450 system (specifically CYP2D6) yields two stereoisomeric active metabolites: E-10-hydroxyamitriptyline (trans-isomer) and Z-10-hydroxyamitriptyline (cis-isomer) .

As drug development increasingly pivots toward enantiomeric and diastereomeric purity to optimize therapeutic indices, understanding the divergent pharmacological activities of these isomers is critical. This whitepaper elucidates the mechanistic differences, clinical implications, and analytical isolation protocols for the E- and Z-isomers of 10-hydroxyamitriptyline, providing a comprehensive guide for researchers and pharmacokineticists.

Mechanistic Pharmacology & Stereoselective Metabolism

The biotransformation of amitriptyline is bidirectional and stereoselective. While CYP2C19 mediates the N-demethylation to nortriptyline, CYP2D6 is responsible for the hydroxylation at the ethylene bridge of the central heptane ring, generating the E- and Z-10-hydroxy metabolites[1].

Figure 1: CYP2D6-mediated stereoselective metabolism of amitriptyline.

Receptor Binding and Reuptake Inhibition

Both the E- and Z-isomers retain the core pharmacodynamic ability to inhibit the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[2]. However, the spatial orientation of the hydroxyl group drastically alters the molecule's interaction with the binding pockets of these solute carriers. The cis-configuration (Z-isomer) aligns more favorably with the target transporters, maintaining robust monoamine reuptake inhibition. In contrast, the trans-configuration (E-isomer) exhibits altered binding affinities, which not only impacts its efficacy as a reuptake inhibitor but also influences its off-target binding profile at histaminergic and muscarinic receptors[3].

Clinical Outcomes and Toxicity Profiling

The stereochemical divergence translates directly into observable clinical outcomes. 4[4] has demonstrated a stark contrast in the efficacy of the two isomers:

-

Z-10-hydroxyamitriptyline (Cis): Elevated plasma levels of the Z-isomer are statistically predictive of a better clinical outcome and higher remission rates in major depressive episodes[4].

-

E-10-hydroxyamitriptyline (Trans): Conversely, elevated levels of the E-isomer correlate with poor clinical outcomes [4]. Furthermore, accumulation of the trans-isomers (including E-10-hydroxynortriptyline) in geriatric populations has been associated with prolonged cardiac issues and a higher risk of cardiotoxicity, underscoring a narrower therapeutic index[5].

Comparative Data Presentation

To synthesize the pharmacokinetic and pharmacodynamic disparities, the following table summarizes the core attributes of the two isomers.

Table 1: Comparative Pharmacological Profile of this compound Isomers

| Parameter | E-10-hydroxyamitriptyline (Trans) | Z-10-hydroxyamitriptyline (Cis) |

| Structural Configuration | Hydroxyl group trans to the side chain | Hydroxyl group cis to the side chain |

| Primary Metabolic Origin | CYP2D6 Hydroxylation | CYP2D6 Hydroxylation |

| Pharmacodynamic Action | SNRI (Sub-optimal binding alignment) | SNRI (Optimal binding alignment) |

| Clinical Efficacy Predictor | Associated with poor depressive remission | Associated with high depressive remission |

| Toxicity / Adverse Events | Higher correlation with prolonged cardiac issues | Favorable therapeutic index |

| Chromatographic Resolution | Isobaric; requires strict isocratic phase separation | Isobaric; requires strict isocratic phase separation |

Analytical Workflow for Stereoisomer Separation

Because E- and Z-10-hydroxyamitriptyline are isobaric diastereomers (identical mass-to-charge ratio, m/z 294.2), they cannot be distinguished by mass spectrometry alone. They require high-resolution chromatographic separation prior to detection. The following self-validating protocol outlines a robust LC-MS/MS methodology designed to prevent artifactual degradation and ensure precise E/Z ratio quantification[6].

Figure 2: Self-validating LC-MS/MS workflow for E/Z isomer quantification.

Step-by-Step Methodology: LC-MS/MS Stereoselective Quantification

Rationale & Causality: Direct injection of plasma is prohibited by severe matrix effects and protein binding. Traditional Liquid-Liquid Extraction (LLE) often employs a solvent evaporation step; however, applying heat to evaporate solvents can cause thermal degradation of the heat-labile hydroxylated metabolites. This protocol utilizes a two-step LLE without evaporation, utilizing a pH-driven back-extraction to self-validate the clean-up process[1].

-

Sample Preparation & Internal Standard (IS) Addition:

-

Aliquot 200 µL of human plasma into a borosilicate glass tube.

-

Causality: Add 20 µL of deuterated internal standard (amitriptyline-d3, 100 ng/mL). The IS acts as a self-validating control to normalize extraction recovery variations and correct for ion suppression during MS/MS ionization.

-

-

Alkalinization:

-

Add 100 µL of 0.1 M NaOH to adjust the sample pH to > 10.5.

-

Causality: Amitriptyline and its metabolites are basic amines (pKa ~9.4). Alkalinization ensures the molecules are fully un-ionized, maximizing their partitioning into the organic phase.

-

-

Primary Liquid-Liquid Extraction (LLE):

-

Add 2.0 mL of a highly non-polar solvent mixture: hexane:isoamyl alcohol (98:2, v/v). Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean tube.

-

-

Aqueous Back-Extraction (Clean-up):

-

Add 150 µL of 0.1% formic acid in water to the organic layer. Vortex and centrifuge.

-

Causality: The acidic aqueous phase forces the un-ionized amines to become ionized salts, rapidly pulling them out of the organic lipid matrix and into the aqueous phase. The organic layer (containing neutral lipid contaminants) is discarded. The aqueous phase is now ultra-clean and ready for direct injection.

-

-

Chromatographic Separation & MS/MS Detection:

-

Column: ACE C18 (150 x 4.6 mm, 3 µm) maintained at 30°C.

-

Mobile Phase: 6[6] using 0.1% formic acid in water and acetonitrile (60:40, v/v). Causality: Gradient elution causes shifting theoretical plates that can merge the closely eluting E and Z isomers. Strict isocratic conditions ensure baseline resolution of the diastereomers.

-

Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. Monitor transitions m/z 294.2 → 91.1 for the E/Z-10-hydroxyamitriptyline isomers.

-

Conclusion

The pharmacological activity of this compound cannot be viewed as a monolith. The stereoselective metabolism by CYP2D6 yields two distinct entities: the Z-isomer, which drives the positive clinical outcomes and robust SNRI activity, and the E-isomer, which is associated with therapeutic failure and potential cardiotoxicity. For drug development professionals and clinical pharmacokineticists, utilizing rigorous, non-degradative LC-MS/MS workflows to monitor the E/Z ratio is paramount for advancing personalized psychiatric medicine and mitigating adverse drug events.

References

-

Determination of total and free amitriptyline and nortriptyline in human plasma by RP-HPLC Source: ResearchGate URL:[Link]

-

Practical LC–MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy‐metabolites in human serum Source: ResearchGate URL:[Link]

-

Metabolic ratios of AT demethylation 3 and 4 hours after a single oral dose of amitriptyline Source: ResearchGate URL:[Link]

-

Classics in Chemical Neuroscience: Amitriptyline Source: ResearchGate URL:[Link]

-

Clinical Geriatric Psychopharmacology Source: DOKUMEN.PUB URL:[Link]

-

J. of Chromatography, 1983 Vol.278 No.2 Source: DSS.GO.TH URL:[Link]

Sources

Technical Guide: The Cardiotoxic Stereochemistry of Amitriptyline Metabolites

Topic: Role of 10-Hydroxyamitriptyline in Amitriptyline Cardiotoxicity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Focus: this compound (10-OH-AMI) & The "Z-Isomer" Risk

Executive Summary

Amitriptyline (AMI) remains a gold-standard reference for sodium channel blockade in cardiotoxicity screening, yet its metabolic toxicity profile is frequently oversimplified. While the parent compound (AMI) and its demethylated metabolite (Nortriptyline, NT) are established hERG and NaV1.5 blockers, the hydroxylated metabolite This compound (10-OH-AMI) introduces a critical stereochemical variable often missed in standard ADME-Tox workflows.

This guide delineates the differential cardiotoxicity of the E- and Z- isomers of 10-OH-AMI. Contrary to the historical view that hydroxylation is purely a detoxification pathway, evidence indicates that Z-10-hydroxyamitriptyline possesses a distinct cardiotoxic potency (specifically bradycardia and negative inotropy) that can rival the parent compound, particularly in CYP2D6 Ultra-Rapid Metabolizers (UMs) or patients with renal impairment where polar metabolites accumulate.

Metabolic Pathway & Stereochemical Divergence

Amitriptyline metabolism is governed by two primary axes: demethylation (CYP2C19) and hydroxylation (CYP2D6). The hydroxylation at the C10 position creates a chiral center, resulting in two geometric isomers: E-10-OH-AMI (trans) and Z-10-OH-AMI (cis).

The CYP2D6 Pivot

-

CYP2D6 Poor Metabolizers (PM): Accumulate parent AMI.[1] Toxicity is driven by AMI-mediated NaV1.5 blockade (QRS widening).

-

CYP2D6 Ultra-Rapid Metabolizers (UM): Rapidly convert AMI to 10-OH-AMI. While AMI levels drop, Z-10-OH-AMI concentrations can spike.

-

Renal Clearance: Unlike lipophilic AMI, 10-OH-AMI is renally cleared. Renal insufficiency causes "metabolite stacking," increasing the risk of Z-isomer toxicity even in Normal Metabolizers (NM).

Pathway Visualization

Figure 1: Stereoselective metabolism of Amitriptyline. Note the bifurcation into E- and Z- isomers via CYP2D6.

Mechanisms of Cardiotoxicity: Parent vs. Metabolite

The clinical presentation of toxicity shifts depending on the ratio of Parent to Z-Metabolite.

Comparative Ion Channel Pharmacology

| Parameter | Amitriptyline (Parent) | Z-10-OH-Amitriptyline | E-10-OH-Amitriptyline |

| Primary Target | NaV1.5 (Pore Block) | Cardiac Contractility / NaV1.5 | Low Affinity |

| hERG Affinity (IC50) | ~3 - 10 µM | > 30 µM (Est.) | Low |

| NaV1.5 Affinity (IC50) | ~25 µM (Tonic) ~0.6 µM (Inactivated) | Moderate | Low |

| Clinical Effect | QRS Widening, Torsades de Pointes | Bradycardia, Hypotension | Minimal |

| Toxic Threshold | > 300 ng/mL (Total TCA) | > 40 ng/mL (Specific Isomer) | High |

The "Z-Isomer" Toxicity Mechanism

While AMI primarily destabilizes electrical conduction (QRS prolongation), Z-10-OH-AMI exhibits a negative inotropic and chronotropic profile.

-

Mechanism: Direct suppression of myocardial contractility and sinus node firing, distinct from the use-dependent sodium channel block of the parent.

-

Evidence: In porcine models, Z-10-OH metabolites caused marked bradycardia and cardiac output decline, whereas the E-isomer was benign.[2]

-

Clinical Correlate: In patients with "therapeutic" AMI levels but unexplained hypotension or bradycardia, Z-10-OH-AMI accumulation (often >40 ng/mL) is a probable cause.

Experimental Protocols for Metabolite Assessment

To rigorously evaluate the role of 10-OH-AMI, researchers must move beyond standard "Total TCA" assays. The following protocols ensure stereospecific resolution.

Protocol A: Chiral LC-MS/MS Quantitation

Standard reverse-phase chromatography cannot separate E- and Z- isomers.

-

Sample Prep: Liquid-liquid extraction of plasma/media using hexane:isoamyl alcohol (98:2).

-

Column Selection: Chiral-AGP (α1-acid glycoprotein) or Chiralcel OD-R column.

-

Rationale: Essential to resolve the stereocenter at C10.

-

-

Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (85:15).

-

Detection: MS/MS (ESI+). Monitor transition m/z 294.2 → 233.1 (loss of dimethylamine + H2O).

-

Validation Criteria: Resolution factor (

) between E- and Z- peaks must be > 1.5.

Protocol B: Functional Cardiotoxicity in iPSC-CMs

Assessing the "Hydroxylation Phenotype" in vitro.

-

Cell Model: Human iPSC-derived Cardiomyocytes (hiPSC-CMs).

-

Control: Isogenic line.

-

Variable: Pre-incubation with CYP2D6 inhibitor (Quinidine) vs. recombinant CYP2D6 transfection (to mimic UM status).

-

-

Dosing:

-

Arm 1: Amitriptyline (1 µM, 10 µM).

-

Arm 2: Purified Z-10-OH-AMI (1 µM, 10 µM).

-

Arm 3: Purified E-10-OH-AMI (1 µM, 10 µM).

-

-

Readout (MEA - Microelectrode Array):

-

Field Potential Duration (FPD): Proxy for QT interval.

-

Spike Amplitude: Proxy for NaV1.5 availability (Depolarization).

-

Beat Rate: Chronotropic effect.[3]

-

-

Success Metric:

-

AMI should reduce Spike Amplitude (Na+ block).

-

Z-10-OH-AMI should significantly reduce Beat Rate (Bradycardia) without proportional Spike Amplitude reduction compared to AMI.

-

Logic & Signaling Visualization

The following diagram illustrates the divergent toxicity pathways based on the dominant circulating species.

Figure 2: Divergent toxicity pathways. PMs risk conduction block (QRS), while UMs/Renal patients risk hemodynamic collapse (Bradycardia) via the Z-isomer.

References

-

Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. Source: National Institutes of Health (PubMed) URL:[Link]

-

Block of Human Heart hH1 Sodium Channels by Amitriptyline. Source: British Journal of Pharmacology URL:[4][Link]

-

Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Source: Clinical Pharmacogenetics Implementation Consortium (CPIC) / NCBI Bookshelf URL:[Link]

-

Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline. Source: British Journal of Pharmacology URL:[4][Link]

-

Enantiomer Analysis of E- And Z-10-hydroxyamitriptyline in Human Urine. Source: Journal of Chromatography B URL:[Link]

Sources

CYP2D6 Polymorphism & 10-Hydroxyamitriptyline: A Technical Guide to Stereoselective Metabolism and Kinetic Impact

Executive Summary

This technical guide provides a rigorous analysis of how CYP2D6 genetic polymorphisms modulate the formation of 10-hydroxyamitriptyline (10-OH-AMI), the primary metabolite of the tricyclic antidepressant amitriptyline (AMI). While CYP2C19 governs the demethylation pathway to nortriptyline, CYP2D6 is the rate-limiting step for the hydroxylation of both parent and metabolite.[1]

Crucially, this reaction is stereoselective , favoring the formation of (-)-(E)-10-hydroxyamitriptyline .[2][3] Genetic variations (alleles *3, *4, *5, *10, *17, *41) significantly alter the intrinsic clearance (

Mechanistic Foundation: The Stereoselective Pathway

Amitriptyline metabolism is a bifurcated process. The formation of 10-OH-AMI is not merely a clearance mechanism but a stereochemical checkpoint. CYP2D6 preferentially catalyzes the trans-hydroxylation at the C10 position.

Metabolic Pathway Diagram

Figure 1: Stereoselective metabolism of Amitriptyline.[1][2] CYP2D6 drives the formation of the E-isomer.[1][3]

Stereochemical Implications

The hydroxylation of the benzylic C10 carbon creates a chiral center. CYP2D6 exhibits high stereoselectivity for the E-isomer .[3]

-

(-)-(E)-10-OH-AMI: The dominant product in Extensive Metabolizers (EM).[4] It has reduced affinity for muscarinic and alpha-adrenergic receptors compared to the parent drug.

-

(Z)-10-OH-AMI: A minor product.[2] However, in CYP2D6 Poor Metabolizers (PM), the suppression of the E-pathway may lead to a relative increase in Z-isomer formation via alternative enzymes (e.g., CYP3A4), which has been implicated in higher cardiotoxicity risks [1].

Genetic Determinants & Kinetic Impact[4][5][6][7][8][9][10][11]

The CYP2D6 gene is highly polymorphic.[5][6][7][8][9] The impact on 10-hydroxylation is best understood by examining the intrinsic clearance (

Allelic Classification

| Phenotype | Activity Score (AS) | Key Alleles | Impact on 10-OH-AMI Formation |

| Ultrarapid (UM) | > 2.0 | 1/1xN, 2/2xN | Hyper-hydroxylation. Risk of subtherapeutic AMI levels. |

| Normal (NM/EM) | 1.0 - 2.0 | 1, *2 | Baseline. Efficient conversion to E-10-OH-AMI. |

| Intermediate (IM) | 0.25 - 0.75 | 10, 17, *41 | Reduced. Lower |

| Poor (PM) | 0 | 3, *4, *5, *6 | Negligible. Metabolic shunting to NOR or Z-isomers. |

Quantitative Kinetic Data (In Vitro)

The following table summarizes the kinetic shifts observed in recombinant enzyme studies for Amitriptyline 10-hydroxylation [2, 3].

| CYP2D6 Allele | Relative | Relative | Relative | Mechanism |

| 1 (Wild Type) | 100% | 1.0 (Ref) | 100% | Reference standard. |

| 2 | ~80-90% | ~1.0 | ~85% | Minor functional reduction. |

| 10 (Asian) | ~10-20% | ~2.0 (Higher) | ~5-10% | Unstable protein, low affinity. |

| 17 (African) | ~20-30% | ~1.5 | ~15-20% | Altered substrate binding. |

| *4 (Null) | 0% | N/A | 0% | Truncated/non-functional protein. |

Technical Insight: The *10 allele, prevalent in East Asian populations, shows a "double hit" kinetic defect: a reduced turnover number (

) and a decreased affinity (higher), resulting in a drastic reduction in intrinsic clearance.

Experimental Framework

To rigorously assess this polymorphism, a three-tiered experimental approach is required: Genotyping, In Vitro Kinetics, and Bioanalysis.

Experimental Workflow Diagram

Figure 2: Integrated workflow for correlating genotype to metabolic phenotype.

Protocol A: High-Throughput Genotyping (TaqMan)

Objective: To stratify samples into PM, IM, EM, and UM groups.

-

gDNA Isolation: Extract genomic DNA from whole blood (EDTA) using a silica-membrane column kit (e.g., QIAamp). Normalize to 10 ng/µL.

-

Allele Selection: Use a custom OpenArray or individual TaqMan assays for the following core alleles:

-

Null: *3 (2549delA), *4 (1846G>A), *5 (Whole Gene Deletion), *6 (1707delT).

-

Reduced: *10 (100C>T), *17 (1023C>T), *41 (2988G>A).

-

Copy Number: CNV assay for Exon 9 to detect duplications (*xN).

-

-

Cycling Conditions:

-

95°C for 10 min (Activation).

-

40 cycles: 95°C for 15s (Denature) / 60°C for 60s (Anneal/Extend).

-

-

Analysis: Use Allelic Discrimination plots. Assign "Activity Score" (AS) based on CPIC guidelines (e.g., 1/1 = AS 2.0; 4/4 = AS 0).

Protocol B: In Vitro Microsomal Kinetics

Objective: To determine

-

System: Genotyped Human Liver Microsomes (HLM) or Recombinant CYP2D6 (Supersomes).

-

Incubation Mix:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Microsomal Protein (0.2 mg/mL).

-

Amitriptyline (Substrate): 0, 1, 2.5, 5, 10, 25, 50, 100 µM (8-point curve).

-

-

Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

-

Termination: After 20 min (linear phase), quench with ice-cold Acetonitrile containing Internal Standard (Amitriptyline-d3).

-

Self-Validating Control: Run a positive control (Dextromethorphan -> Dextrorphan) to verify CYP2D6 viability in the batch.

Protocol C: LC-MS/MS Quantification

Objective: Stereoselective separation and quantification of E-10-OH-AMI.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

-

Column: ACE C18-PFP or equivalent (capable of isomer separation), 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase:

-

MRM Transitions (Positive Mode):

-

Amitriptyline: 278.2 -> 233.1

-

10-OH-Amitriptyline: 294.2 -> 233.1 (Quantifier), 294.2 -> 215.1 (Qualifier).

-

Nortriptyline: 264.2 -> 233.1

-

-

Data Processing: Integrate peaks for E-10-OH-AMI (typically elutes before Z-isomer). Plot Velocity (

) vs. Substrate (

Clinical Translation

The biochemical data translates directly into clinical dosing guidelines defined by CPIC (Clinical Pharmacogenetics Implementation Consortium) [4].

-

Poor Metabolizers (PM):

-

Intermediate Metabolizers (IM):

-

Ultrarapid Metabolizers (UM):

References

-

Ryu, S., et al. (2017).[12][13] "A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans." Clinical and Translational Science.

-

Cai, L., et al. (2016).[6] "Effect of 24 cytochrome P450 2D6 variants found in the Chinese population on the N-demethylation of amitriptyline in vitro." Xenobiotica.

-

Steimer, W., et al. (2005).[4][14][11][12] "Allele-specific change of concentration and functional gene dose for the prediction of steady-state serum concentrations of amitriptyline and nortriptyline." Clinical Chemistry.

-

Hicks, J.K., et al. (2017). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants: 2016 Update." Clinical Pharmacology & Therapeutics.

-

Breaud, A.R., et al. (2009). "A fully automated method for the simultaneous determination of amitriptyline, nortriptyline and their hydroxy metabolites in human serum." Journal of Chromatography B.

Sources

- 1. A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. s3.pgkb.org [s3.pgkb.org]

- 5. gtfch.org [gtfch.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ClinPGx [clinpgx.org]

- 8. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. g-standaard.nl [g-standaard.nl]

- 12. g-standaard.nl [g-standaard.nl]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients [frontiersin.org]

Technical Guide: 10-Hydroxyamitriptyline Blood-Brain Barrier Permeability & Pharmacokinetics

Topic: 10-Hydroxyamitriptyline Blood-Brain Barrier Permeability Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (10-OH-AMI) is the primary active metabolite of the tricyclic antidepressant amitriptyline, formed via CYP2D6-mediated hydroxylation.[1] While the parent compound is highly lipophilic and readily crosses the blood-brain barrier (BBB), 10-OH-AMI exhibits distinct transport kinetics. This guide analyzes the physicochemical and biological mechanisms governing 10-OH-AMI’s CNS entry, specifically its status as a P-glycoprotein (P-gp/ABCB1) substrate, which significantly limits its brain accumulation compared to the parent drug.[2][3]

This document provides a technical framework for evaluating 10-OH-AMI permeability, including validated LC-MS/MS protocols for brain tissue quantification and mechanistic insights into efflux transport.

Physicochemical Profiling & Transport Mechanisms[4]

Structural Impact on Permeability

The metabolic conversion of amitriptyline to 10-OH-AMI introduces a hydroxyl group at the C10 position of the central cycloheptene ring. This modification alters the lipophilicity profile, a critical determinant of passive diffusion across the BBB endothelial cells.

| Parameter | Amitriptyline (Parent) | 10-OH-Amitriptyline (Metabolite) | Impact on BBB Permeability |

| Molecular Weight | 277.4 g/mol | 293.4 g/mol | Negligible impact (both < 400 Da). |

| LogP (Lipophilicity) | ~4.9 - 5.0 | ~3.39 | Reduced lipophilicity lowers passive diffusion rates relative to parent. |

| Topological Polar Surface Area (TPSA) | ~3.2 Ų | ~23.5 Ų | Increased polarity; still within CNS penetrant range (<90 Ų), but higher H-bonding potential increases water solubility. |

| pKa (Basic) | 9.4 | ~9.5 | Highly ionized at physiological pH (7.4), favoring lysosomal trapping but limiting passive membrane transit. |

The P-glycoprotein (P-gp) Efflux Mechanism

While 10-OH-AMI possesses physicochemical properties that theoretically allow for passive diffusion (LogP > 2), its net brain concentration is restricted by active efflux.

-

Substrate Recognition: 10-OH-AMI is a confirmed substrate for the ATP-binding cassette transporter P-glycoprotein (MDR1/ABCB1) .

-

Efflux Kinetics: Upon entering the endothelial cell via passive diffusion, P-gp located on the luminal membrane actively pumps 10-OH-AMI back into the blood circulation.

-

Experimental Evidence: Studies in Mdr1a knockout mice demonstrate a 2- to 10-fold increase in brain concentrations of 10-OH-AMI compared to wild-type controls, confirming that P-gp is the primary rate-limiting factor for its CNS distribution.

Visualizing the Metabolic & Transport Pathway

The following diagram illustrates the metabolic generation of 10-OH-AMI and its subsequent interaction with the Blood-Brain Barrier.

Figure 1: Metabolic pathway and BBB transport kinetics. Note the P-gp mediated efflux loop that restricts 10-OH-AMI accumulation in the CNS.

Experimental Protocols

To accurately assess the BBB permeability of 10-OH-AMI, researchers must distinguish between vascular blood contamination and true parenchymal uptake. The following protocols are field-validated.

Protocol A: In Vivo Brain-to-Plasma Ratio Determination

This workflow describes the isolation and quantification of 10-OH-AMI from rodent brain tissue using LC-MS/MS.

1. Sample Collection

-

Dosing: Administer Amitriptyline (10 mg/kg, i.p. or p.o.) to Mdr1a (+/+) and (-/-) mice.

-

Timepoints: Sacrifice animals at T_max (approx. 1-2 hours post-dose).

-

Perfusion (Critical): Transcardial perfusion with ice-cold saline is mandatory to remove residual blood from brain capillaries. Failure to perfuse will result in false positives due to high plasma metabolite levels.

2. Tissue Processing[4]

-

Homogenization: Weigh brain tissue and homogenize in 3 volumes of ice-cold phosphate-buffered saline (PBS).

-

Protein Precipitation:

-

Aliquot 100 µL brain homogenate.

-

Add 300 µL cold Acetonitrile (ACN) containing Internal Standard (e.g., Amitriptyline-d3 or Nortriptyline-d3).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect supernatant.

-

3. LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50x2.1mm) or Pentafluorophenyl (PFP) for isomer separation.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Transitions (MRM):

-

Amitriptyline: 278.2 -> 233.1

-

10-OH-Amitriptyline: 294.2 -> 233.1 (Water loss fragment)

-

Protocol B: In Vitro Permeability (MDR1-MDCK Assay)

Used to confirm P-gp substrate status without animal models.

-

Cell Line: MDCK-II cells transfected with human MDR1 gene.

-

Setup: Transwell system (Apical vs. Basolateral chambers).

-

Dosing: Add 10-OH-AMI (5 µM) to the Apical (A) or Basolateral (B) chamber.

-

Inhibitor Check: Perform assay +/- P-gp inhibitor (e.g., Zosuquidar or Verapamil).

-

Calculation:

-

Calculate Apparent Permeability (

). -

Calculate Efflux Ratio (

). -

Interpretation: An ER > 2.0 that is reduced by Zosuquidar confirms P-gp substrate specificity.

-

Quantitative Data Summary

The table below synthesizes typical pharmacokinetic parameters observed in rodent studies.

| Parameter | Amitriptyline (AMI) | 10-OH-Amitriptyline | Notes |

| Brain/Plasma Ratio (Wild Type) | > 3.0 | 0.2 - 0.5 | AMI accumulates in brain; 10-OH-AMI is excluded. |

| Brain/Plasma Ratio (Mdr1a -/-) | > 3.0 | 1.5 - 2.5 | Knockout of P-gp restores 10-OH-AMI brain levels. |

| Unbound Fraction (Brain) | Low (< 5%) | Moderate | High non-specific binding of AMI masks free drug levels. |

| Active Isomer | N/A | E-isomer > Z-isomer | E-10-OH-AMI is the predominant metabolite. |

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for quantifying 10-OH-AMI in brain tissue.

References

-

Uhr, M., et al. (2000). Penetration of amitriptyline, but not of fluoxetine, into brain is enhanced in mice with blood-brain barrier deficiency due to mdr1a P-glycoprotein gene disruption.[2] Neuropsychopharmacology. Link

-

Uhr, M., & Grauer, M. T. (2007). Blood-brain barrier penetration and pharmacokinetics of amitriptyline and its metabolites in p-glycoprotein (abcb1ab) knock-out mice and controls.[3] Journal of Psychiatric Research. Link

-

Coudore, F., et al. (1994). Plasma and brain pharmacokinetics of amitriptyline and its demethylated and hydroxylated metabolites after acute intraperitoneal injection in mice. European Journal of Drug Metabolism and Pharmacokinetics. Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

-

Breyer-Pfaff, U., et al. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Chromatography B. Link

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Penetration of amitriptyline, but not of fluoxetine, into brain is enhanced in mice with blood-brain barrier deficiency due to mdr1a P-glycoprotein gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood-brain barrier penetration and pharmacokinetics of amitriptyline and its metabolites in p-glycoprotein (abcb1ab) knock-out mice and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

The Clinical Significance of the Amitriptyline to 10-Hydroxyamitriptyline Metabolic Ratio

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Amitriptyline (AMI) is a prototypical tricyclic antidepressant (TCA) characterized by a narrow therapeutic index and highly variable interindividual pharmacokinetics. While its primary active metabolite, nortriptyline (NT), is well-documented, the clinical significance of its 10-hydroxylated metabolites—specifically 10-hydroxyamitriptyline (10-OH-AMI)—is increasingly recognized as a critical determinant of both therapeutic efficacy and dose-limiting toxicity. This whitepaper elucidates the pharmacokinetic architecture of the AMI to 10-OH-AMI metabolic ratio, its utility as an in vivo biomarker for CYP2D6 activity, and the analytical frameworks required for precision Therapeutic Drug Monitoring (TDM).

Pharmacokinetic Architecture of Amitriptyline

Amitriptyline undergoes extensive hepatic biotransformation through two primary, competing pathways. The first is N-demethylation, mediated predominantly by the enzyme CYP2C19, which yields the active secondary amine nortriptyline (NT)[1]. The second pathway involves the ring hydroxylation of both AMI and NT at the C10 position, a reaction catalyzed almost exclusively by CYP2D6[2]. This yields this compound (10-OH-AMI) and 10-hydroxynortriptyline (10-OH-NT), respectively.

Because both parent drugs and metabolites are pharmacologically active, the clinical outcome of amitriptyline therapy is not determined by the parent drug alone, but by the complex equilibrium of this metabolic network.

The CYP2D6 10-Hydroxylation Pathway

The CYP2D6-mediated hydroxylation of AMI generates stereoisomers, specifically the E- and Z-isomers of 10-OH-AMI. The E-isomer is the predominant metabolite formed in humans. While AMI is approximately three times as potent as E-10-OH-AMI in inhibiting serotonin and norepinephrine reuptake, the hydroxy metabolites retain significant pharmacological activity and contribute to the overall antidepressant effect[2],[1].

Crucially, the stereochemistry dictates toxicity: the Z-hydroxy metabolites exhibit pronounced cardiotoxicity, making their quantification essential in clinical settings[1].

CYP2C19 and CYP2D6 mediated metabolic pathway of amitriptyline and its active metabolites.

Clinical Significance of the AMI/10-OH-AMI Ratio

The metabolic ratio of AMI to 10-OH-AMI serves as a high-fidelity phenotypic marker of CYP2D6 enzymatic capacity. Because the CYP2D6 gene is highly polymorphic, interindividual variations in hydroxylation and demethylation can range from 8- to 19-fold[3]. This ratio directly predicts patient outcomes:

-

Toxicity in Poor Metabolizers (PMs): Patients with deficient CYP2D6 activity exhibit a high AMI/10-OH-AMI ratio. The failure to clear AMI and NT leads to elevated parent drug concentrations, increasing the risk of severe anticholinergic and central nervous system (CNS) toxicity (e.g., delirium, seizures, and respiratory insufficiency)[2].

-

Cardiotoxicity in Ultrarapid Metabolizers (UMs): Patients with multiple functional copies of the CYP2D6 gene exhibit a low AMI/10-OH-AMI ratio. This rapid conversion leads to the dangerous accumulation of 10-OH-AMI and 10-OH-NT. Because the Z-isomers of these hydroxy metabolites are highly cardiotoxic, plasma concentrations of Z-hydroxyamitriptyline exceeding 40 ng/mL are considered clinically toxic, predisposing the patient to arrhythmias and QT prolongation[1].

-

Renal Impairment Exacerbation: Reduced metabolite clearance in renal impairment results in the accumulation of these hydroxy-metabolites, simulating a UM phenotype toxicity profile even in normal metabolizers[2].

Quantitative Pharmacogenomic Data

The traditional dose-response method is inadequate for TCAs due to these metabolic variations, making Therapeutic Drug Monitoring (TDM) essential to prevent toxicity that predictably occurs in up to 5% of unmonitored patients[4]. The following table summarizes the impact of CYP2D6 phenotypes on the metabolic ratio and the resulting clinical directives.

| CYP2D6 Phenotype | Metabolic Profile | Expected AMI / 10-OH-AMI Ratio | Clinical Consequence | TDM Directive & Dose Adjustment |

| Poor Metabolizer (PM) | Deficient 10-hydroxylation | High | Accumulation of AMI/NT; High risk of CNS and anticholinergic toxicity. | Reduce dose to 60-70% of standard; Monitor AMI+NT levels[1]. |

| Normal Metabolizer (NM) | Baseline 10-hydroxylation | Normal (Baseline) | Standard therapeutic efficacy. | Maintain standard dosing; Target AMI+NT 100-300 ng/mL[1]. |

| Ultrarapid Metabolizer (UM) | Accelerated 10-hydroxylation | Low | Accumulation of Z-10-OH-AMI; High risk of severe cardiotoxicity. | Avoid use or monitor Z-10-OH levels strictly (<40 ng/mL)[1]. |

Analytical Methodology: LC-MS/MS Protocol

To accurately determine the AMI/10-OH-AMI ratio, traditional immunoassays are insufficient due to cross-reactivity between the parent drug and its structurally similar metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite analytical specificity.

Objective: To quantify plasma concentrations of AMI, NT, 10-OH-AMI, and 10-OH-NT to calculate the phenotypic metabolic ratio.

-

Step 1: Plasma Sample Preparation (Protein Precipitation)

-

Procedure: Aliquot 200 µL of patient plasma (collected at steady-state trough, 10-16 hours post-dose). Add 10 µL of isotopically labeled internal standard (e.g., Amitriptyline-d3). Perform protein precipitation using 800 µL of ice-cold acetonitrile, followed by centrifugation at 14,000 x g for 10 minutes.

-

Causality & Validation: Amitriptyline is highly protein-bound (>90%). Ice-cold organic solvent effectively denatures plasma proteins, releasing the free drug into the supernatant while preventing the thermal degradation of the relatively unstable 10-hydroxy metabolites. The internal standard ensures the protocol is a self-validating system, automatically correcting for matrix effects or extraction losses.

-

-

Step 2: Chromatographic Separation

-

Procedure: Inject 5 µL of the reconstituted supernatant onto a C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Causality & Validation: AMI and its metabolites are lipophilic basic amines. The C18 stationary phase provides hydrophobic retention, while the acidic mobile phase ensures complete protonation of the amine groups. This prevents peak tailing and is critical for achieving baseline chromatographic resolution between the E- and Z-isomers of 10-OH-AMI, which have identical masses but vastly different toxicity profiles.

-

-

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)

-

Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track specific precursor-to-product ion transitions (e.g., m/z 278.2 → 233.1 for AMI; m/z 294.2 → 202.1 for 10-OH-AMI).

-

Causality & Validation: MRM isolates specific molecular fragments, eliminating background noise from endogenous plasma lipids. This high signal-to-noise ratio is mandatory to detect Z-10-OH-AMI at the low ng/mL concentrations required to assess cardiotoxicity thresholds.

-

-

Step 4: Ratio Calculation and Quality Control

-

Procedure: Calculate the metabolic ratio by dividing the validated AUC (Area Under the Curve) of AMI by the AUC of total 10-OH-AMI. Run low, medium, and high Quality Control (QC) samples with every batch.

-

Causality & Validation: A self-validating batch must have QC samples within ±15% of their nominal concentrations. If QCs fail, the ratio cannot be trusted for clinical dosing decisions, and the batch must be re-extracted.

-

Clinical TDM Integration

Implementing the AMI/10-OH-AMI ratio into routine clinical practice transforms TDM from a reactive safety measure into a proactive, self-validating system for dose optimization.

Clinical TDM workflow for amitriptyline utilizing LC-MS/MS metabolic ratio analysis.

Conclusion

The amitriptyline to this compound metabolic ratio is far more than an academic pharmacokinetic parameter; it is a direct, actionable biomarker for patient safety. By utilizing advanced LC-MS/MS methodologies to monitor this ratio, researchers and clinicians can bypass the limitations of genetic testing delays, directly observing the in vivo CYP2D6 phenotype. This ensures that the narrow therapeutic window of amitriptyline is respected, maximizing psychiatric efficacy while aggressively mitigating the risks of anticholinergic and cardiotoxic adverse events.

References

- Amitriptyline hydrochloride (UK PID) - Inchem.

- Source: pgkb.

- Therapeutic drug monitoring of tricyclic antidepressants.

- Source: nih.

Sources

An In-depth Technical Guide to the Glucuronidation Pathways of 10-Hydroxyamitriptyline in the Human Liver

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the glucuronidation pathways of 10-hydroxyamitriptyline, a primary active metabolite of the tricyclic antidepressant amitriptyline. A thorough understanding of these metabolic pathways is critical for drug development, clinical pharmacology, and toxicological assessment. This document delves into the enzymatic processes, the resulting metabolites, and the methodologies for their characterization, offering field-proven insights to guide experimental design and data interpretation.

Introduction: The Clinical Significance of this compound Metabolism

Amitriptyline is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of nortriptyline and various hydroxylated metabolites. Among these, this compound is a major active metabolite, contributing to both the therapeutic and adverse effects of the parent drug. The subsequent Phase II metabolism of this compound, predominantly through glucuronidation, is a critical detoxification and elimination pathway.

Glucuronidation involves the conjugation of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolite, facilitating its excretion in urine and bile. Inter-individual variability in UGT activity, due to genetic polymorphisms or drug-drug interactions, can significantly impact the pharmacokinetics and pharmacodynamics of amitriptyline, leading to altered efficacy and toxicity profiles. Therefore, a detailed characterization of the UGT enzymes involved in this compound glucuronidation is paramount for personalized medicine and drug safety.

The Dual Glucuronidation Pathways of this compound

This compound possesses two functional groups susceptible to glucuronidation: the secondary hydroxyl group at the 10th position and the tertiary amine group in the side chain. This leads to the formation of two distinct types of glucuronide conjugates: O-glucuronides and N-glucuronides.[1][2] Both (E)- and (Z)-isomers of this compound can undergo these conjugation reactions.[1][2]

O-Glucuronidation: A Key Detoxification Route

The conjugation of glucuronic acid to the 10-hydroxyl group of this compound forms an O-glucuronide. This is a common pathway for the metabolism of hydroxylated xenobiotics. While the formation of O-glucuronides of this compound has been identified, the specific UGT isoforms responsible for this reaction in humans have not been definitively characterized in the available literature. Based on the substrate specificities of the UGT superfamily, isoforms such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are plausible candidates, as they are known to glucuronidate a wide range of phenolic and alcoholic compounds. Further investigation using a panel of recombinant human UGTs is necessary to elucidate the precise contributions of each isoform.

N-Glucuronidation: Formation of Quaternary Ammonium Glucuronides

The tertiary amine of this compound can also be a target for glucuronidation, leading to the formation of a quaternary ammonium-linked N-glucuronide.[1] This pathway is particularly significant for many tricyclic antidepressants. Studies on the parent compound, amitriptyline, have provided strong evidence for the involvement of specific UGT isoforms in N-glucuronidation.

-

UGT1A4 and UGT2B10: The Primary N-glucuronidating Enzymes Research has shown that UGT1A4 and UGT2B10 are the main enzymes responsible for the N-glucuronidation of amitriptyline.[3][4] UGT2B10 exhibits high affinity for this substrate, suggesting it plays a major role at therapeutic drug concentrations, while UGT1A4 appears to be a lower-affinity, higher-capacity enzyme.[3][4] It is highly probable that these same enzymes are responsible for the N-glucuronidation of this compound.

Stereoselectivity in Glucuronidation

The glucuronidation of hydroxylated metabolites of amitriptyline can be stereoselective. For the related metabolite, E-10-hydroxynortriptyline, studies using human liver microsomes have demonstrated that only the (+)-enantiomer undergoes significant glucuronidation. This highlights the importance of considering stereochemistry in the metabolic profiling of these compounds.

In-Vitro Characterization of this compound Glucuronidation: An Experimental Workflow

To elucidate the glucuronidation pathways of this compound, a systematic in-vitro approach is essential. The following workflow provides a robust framework for identifying the involved UGT isoforms and characterizing their kinetic parameters.

Caption: Experimental workflow for characterizing this compound glucuronidation.

Detailed Experimental Protocol

Objective: To identify the human UGT isoforms responsible for the O- and N-glucuronidation of this compound and to determine the kinetic parameters of these reactions.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B10, UGT2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

(E)-10-hydroxyamitriptyline and (Z)-10-hydroxyamitriptyline

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (e.g., a structurally related stable isotope-labeled compound)

Procedure:

-

Preparation of Incubation Mixtures:

-

On ice, prepare a master mix containing Tris-HCl buffer, MgCl₂, and alamethicin (to activate the latent UGT activity in microsomes).

-

Add HLMs or recombinant UGTs to the master mix.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

-

Incubation:

-

Pre-incubate the enzyme-buffer mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound and UDPGA. The final concentrations should be optimized, but a typical range for the substrate is 0.1-500 µM.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Employ a reverse-phase C18 column for chromatographic separation.[5]

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Monitor the specific parent-to-product ion transitions for this compound and its O- and N-glucuronide conjugates using Multiple Reaction Monitoring (MRM).

-

Data Analysis:

-

Metabolite Identification: Confirm the formation of O- and N-glucuronides by their specific mass transitions (a neutral loss of 176 Da, corresponding to the glucuronic acid moiety).

-

Enzyme Kinetics: Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the substrate concentration versus velocity data to the Michaelis-Menten equation using non-linear regression analysis.

-

Isoform Contribution: For HLMs, the contribution of individual UGT isoforms can be estimated using the relative activity factorization (RAF) approach, which combines the activity of recombinant enzymes with their relative abundance in the liver.

Visualization of the Metabolic Pathway

The glucuronidation of this compound can be visualized as a branching pathway leading to the formation of distinct glucuronide conjugates.

Caption: Metabolic pathway of amitriptyline to this compound and its subsequent glucuronidation.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for the glucuronidation of this compound by different enzyme sources. Actual values must be determined experimentally.

| Enzyme Source | Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| Human Liver Microsomes | 10-O-Glucuronide | 50 - 150 | 100 - 500 |

| 10-Hydroxy-N-Glucuronide | Low Kₘ: 1-10High Kₘ: 100-300 | Low Vₘₐₓ: 10-50High Vₘₐₓ: 200-800 | |

| Recombinant UGT1A4 | 10-Hydroxy-N-Glucuronide | 100 - 400 | High |

| Recombinant UGT2B10 | 10-Hydroxy-N-Glucuronide | 1 - 20 | Moderate |

Conclusion and Future Directions

The glucuronidation of this compound is a complex process involving multiple UGT isoforms and resulting in the formation of both O- and N-glucuronide conjugates. While the N-glucuronidation pathway is relatively well-understood, with UGT1A4 and UGT2B10 playing key roles, the specific enzymes responsible for O-glucuronidation require further investigation. The experimental framework provided in this guide offers a clear path to elucidating these remaining questions.

For drug development professionals, a comprehensive understanding of these pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safety and efficacy of amitriptyline and related compounds. Future research should focus on screening a comprehensive panel of recombinant UGTs to definitively identify the O-glucuronidating enzymes and on investigating the impact of known UGT polymorphisms on the metabolism of this compound.

References

- von Bahr, C., et al. (1990). Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine. Xenobiotica, 20(7), 727-738.

- Bock, K. W., & Köhle, C. (2006). UGT-Glo™ Assay.

-

Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. [Link]

- Dahl-Puustinen, M. L., & Bertilsson, L. (1987). Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile. Pharmacology & Toxicology, 61(5), 335-341.

-

Evotec. (n.d.). UGT Inhibition. Retrieved from [Link]

-

Ghiculescu, R. A., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography, 33(12), e4679. [Link]

- Ou-Yang, H., et al. (2018). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B, 8(5), 705-718.

- Kim, H. J., et al. (2019). Comprehensive Variant Screening of the UGT Gene Family Identifies Novel and Rare Variants in the Korean Population. Journal of Personalized Medicine, 9(2), 26.

-

Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863–870. [Link]

-

Ghiculescu, R. A., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical chromatography : BMC, 33(12), e4679. [Link]

-

Corning. (n.d.). Development of an In Vitro Method as a Tool to Assess UDP-Glucuronosyltransferase (UGT) 2B10 Inhibition. Retrieved from [Link]

-

Evotec. (n.d.). UGT Inhibition (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7). Retrieved from [Link]

-

Ou-Yang, H., et al. (2018). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta pharmaceutica Sinica. B, 8(5), 705–718. [Link]

-

Kato, Y., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug metabolism and disposition: the biological fate of chemicals, 41(7), 1389–1397. [Link]

- Liu, D., et al. (2015). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: Application to a human pharmacokinetic study.

-

Zhang, W., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of agricultural and food chemistry, 67(21), 5933–5942. [Link]

-

Zhang, W., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(21), 5933-5942. [Link]

-

Trontelj, J., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. InTech. [Link]

-

Patel, M. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]

-

Kato, Y., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1389-1397. [Link]

-

Fujiwara, R., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. International Journal of Molecular Sciences, 17(10), 1735. [Link]

Sources

- 1. Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Comparative Pharmacodynamics: Anticholinergic Burden of 10-Hydroxyamitriptyline vs. Amitriptyline

[1]

Executive Summary

This technical guide analyzes the differential anticholinergic profile of Amitriptyline (AMI) and its active metabolite, 10-hydroxyamitriptyline (10-OH-AMI). While Amitriptyline is a potent non-selective muscarinic antagonist responsible for significant anticholinergic side effects (xerostomia, cognitive impairment, urinary retention), its hydroxylated metabolites exhibit a distinct pharmacodynamic shift.

Key Finding: 10-OH-AMI demonstrates significantly reduced binding affinity (

Metabolic & Structural Context

To understand the side effect profile, one must first map the metabolic trajectory. Amitriptyline is a tertiary amine tricyclic antidepressant (TCA) cleared primarily via hepatic metabolism.

The Hydroxylation Pathway

The formation of 10-OH-AMI is mediated by CYP2D6 .[1] This adds a hydroxyl group to the benzylic carbon of the central cycloheptene ring. This structural modification increases polarity, facilitating renal excretion, but also alters the molecule's fit within the hydrophobic pocket of GPCRs (specifically M1-M5).

Stereochemistry Note: The hydroxylation produces two geometric isomers, E-10-OH-AMI and Z-10-OH-AMI. The E-isomer is generally more abundant in plasma.

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation of Amitriptyline metabolism, highlighting the specific role of CYP2D6 in generating the hydroxylated phenotype.

Figure 1: Metabolic biotransformation of Amitriptyline showing the parallel pathways of demethylation and hydroxylation.

Pharmacodynamics: The Anticholinergic Profile

The core differentiation between AMI and 10-OH-AMI lies in their affinity for the muscarinic acetylcholine receptors (mAChRs).

Comparative Binding Affinity ( )

Amitriptyline acts as a high-affinity antagonist at M1-M5 receptors. The introduction of the 10-hydroxyl group introduces steric hindrance and hydrophilic character that disrupts the hydrophobic interaction required for tight binding in the muscarinic orthosteric site.

Data Synthesis: Research indicates that 10-hydroxylated metabolites of TCAs generally possess 1/10th to 1/20th the affinity of their parent tertiary amines.

| Compound | Target Receptor | Approx.[2][3][4] | Anticholinergic Potency |

| Amitriptyline | Muscarinic (Non-selective) | ~10 - 15 nM | High (Strong Side Effects) |

| Nortriptyline | Muscarinic (Non-selective) | ~30 - 50 nM | Moderate |

| 10-OH-Amitriptyline | Muscarinic (Non-selective) | ~150 - 300 nM* | Low (Reduced Side Effects) |

| 10-OH-Nortriptyline | Muscarinic (Non-selective) | ~500 - 800 nM | Very Low |

*Note: Values are synthesized from comparative relative affinity studies (e.g., Wägner et al., 1984; Nordin et al.) which establish the reduced potency of hydroxylated metabolites.

Mechanistic Implication

The reduction in affinity means that at therapeutic plasma concentrations, 10-OH-AMI contributes significantly less to the total anticholinergic burden (dry mouth, blurred vision, constipation) than the parent drug.

-

Clinical Consequence: In "poor metabolizers" (CYP2D6 deficient), AMI accumulates relative to 10-OH-AMI, leading to higher anticholinergic toxicity.

-

The Safety Paradox: While 10-OH-AMI is less anticholinergic, it is not benign. It retains affinity for cardiac sodium channels, contributing to cardiotoxicity (QRS prolongation) similar to the parent drug.

Experimental Protocol: Muscarinic Radioligand Binding Assay

To empirically verify the reduced affinity of 10-OH-AMI in a drug development setting, a competitive radioligand binding assay is the gold standard.

Assay Logic

This protocol measures the ability of 10-OH-AMI to displace a high-affinity radioligand (e.g.,

Workflow Diagram

Figure 2: Workflow for Competitive Radioligand Binding Assay to determine Ki values.

Detailed Methodology

-

Tissue Preparation:

-

Homogenize rat cerebral cortex (rich in M1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) .

-

Why: Tris maintains physiological pH to prevent receptor denaturation.

-

Centrifuge at 20,000 x g for 15 mins; resuspend pellet. Repeat wash to remove endogenous acetylcholine.

-

-

Incubation System:

-

Total Volume: 1.0 mL.

-

Radioligand:

-Quinuclidinyl benzilate (QNB) at ~0.2 nM ( -

Competitor: 10-OH-AMI (dissolved in DMSO/Buffer) at concentrations ranging from

M to -

Non-Specific Binding Control: Include tubes with 1

M Atropine to define non-specific binding.

-

-

Equilibrium & Separation:

-

Incubate for 60 minutes at 25°C.

-

Terminate reaction by rapid vacuum filtration over Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Why PEI? It reduces non-specific binding of the radioligand to the glass fiber filter.

-

-

Quantification:

-

Wash filters 3x with ice-cold buffer.

-

Add scintillation cocktail and count radioactivity (CPM).

-

Calculate

and convert to

-

Implications for Drug Development

For researchers developing novel tricyclic analogs or active metabolites:

-

Metabolite Profiling is Critical: The parent drug's safety profile is often a composite of the parent + metabolite. In Amitriptyline's case, the metabolite mitigates the anticholinergic burden but sustains the cardiac risk.

-

Therapeutic Window Monitoring: Clinical assays often sum AMI + NT. However, measuring 10-OH metabolites (via HPLC/MS) provides a clearer picture of clearance status, especially in elderly populations where anticholinergic load causes delirium.

-

Structure-Activity Relationship (SAR): The hydroxylation at C10 serves as a model for reducing muscarinic affinity. Synthetic analogs incorporating polar groups at this position may retain efficacy (norepinephrine reuptake inhibition) while improving the anticholinergic safety margin.

References

-

Nordin, C., et al. (1987). Amitriptyline metabolism in relation to antidepressive effect.[3][5][6] National Institutes of Health.[7] Available at: [Link]

-

Wägner, A., et al. (1984). Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors.[2] Life Sciences.[2] Available at: [Link]

-

Mellström, B., et al. (1981).[8] Demethylation and hydroxylation of amitriptyline, nortriptyline, and this compound in human liver microsomes.[8] Drug Metabolism and Disposition.[1][8] Available at: [Link]

-

Caly, K., et al. (1998). Variation in the affinity of amitriptyline for muscarine receptor subtypes.[3][5] Biochemical Pharmacology. Available at: [Link]

-

Gifford Bioscience. (2025). Radioligand Binding Assay Protocols.[4][9] Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variation in the affinity of amitriptyline for muscarine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amitriptyline metabolism in relation to antidepressive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amitriptyline and hydroxylated metabolite plasma levels in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 阿米替林代谢物,(±)-E-10-羟基化- analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Half-Life and Elimination Kinetics of 10-Hydroxyamitriptyline in Plasma

Executive Summary

10-Hydroxyamitriptyline (10-OH-AMI) is a pivotal yet transient Phase I metabolite of the tricyclic antidepressant amitriptyline (AMI). Formed primarily via hepatic CYP2D6-mediated hydroxylation, it serves as a critical intermediate before Phase II conjugation and renal elimination. Unlike the stable and pharmacologically active metabolite nortriptyline (NT), unconjugated 10-OH-AMI exhibits a shorter residence time in plasma due to rapid glucuronidation.

This guide details the kinetic lifecycle of 10-OH-AMI, distinguishing between its isomeric forms (E and Z), its elimination mechanics, and the analytical protocols required for its precise quantification in human plasma.

Metabolic Formation and Stereochemistry

Hepatic Biotransformation

Amitriptyline undergoes extensive first-pass metabolism.[1] While N-demethylation to nortriptyline (via CYP2C19) is the primary pathway for therapeutic activity, hydroxylation at the C10 position represents the major route for drug clearance.

-

Enzyme: CYP2D6 is the exclusive catalyst for 10-hydroxylation.

-

Stereoselectivity: The reaction is stereoselective, favoring the formation of the E-isomer over the Z-isomer.

-

Downstream Fate: 10-OH-AMI is either:

-

N-demethylated to 10-hydroxynortriptyline (10-OH-NT) (Active).

-

Conjugated directly to form O- or N-glucuronides (Inactive, renally excreted).

-

Stereochemical Implications

The E-10-OH-AMI isomer typically predominates in plasma. Clinical studies suggest that high concentrations of trans (E) isomers correlate with poor therapeutic outcomes in some depressive states, whereas cis (Z) isomers may be associated with better responses, although this remains a subject of ongoing pharmacogenomic research.

Figure 1: Metabolic pathway of Amitriptyline highlighting the formation and fate of this compound.[2]

Pharmacokinetic Profile

Plasma Half-Life ( )

Defining a single "half-life" for 10-OH-AMI requires distinguishing between the unconjugated metabolite and its total form (including glucuronides).

-

Unconjugated 10-OH-AMI:

-

Kinetics: Exhibits formation-rate limited kinetics in poor metabolizers, but in extensive metabolizers, it is rapidly conjugated.

-

Value: The elimination half-life is estimated to be 8–10 hours , significantly shorter than the parent drug (AMI: 10–28h) or the active metabolite 10-OH-NT (up to 26h).

-

Observation: In plasma, unconjugated 10-OH-AMI is often found in lower concentrations than 10-OH-NT because the latter accumulates due to slower elimination.

-

-

10-OH-AMI Glucuronide:

-

Kinetics: Elimination is strictly renal-dependent.

-

Accumulation: In patients with renal impairment (GFR < 50 mL/min), glucuronide conjugates accumulate significantly, potentially undergoing deconjugation back to the parent alcohol.

-

Quantitative Parameters

| Parameter | Amitriptyline (Parent) | 10-OH-Amitriptyline (Metabolite) | 10-OH-Nortriptyline (Active Metabolite) |

| Bioavailability | 30–60% (High First Pass) | N/A (Formation Dependent) | N/A |

| Protein Binding | 90–99% | ~80–90% (Estimated) | ~35% (Free fraction higher) |

| Elimination | 10–28 hours | ~8–10 hours (Unconjugated) | 18–30 hours |

| Primary Elimination | Hepatic Metabolism | Renal (as Glucuronide) | Renal (as Glucuronide) |

| Pharmacologic Activity | High (Anticholinergic) | Low/Moderate | Moderate (Cardiotoxic potential) |

Elimination Kinetics

Renal Excretion Mechanism

The elimination of 10-OH-AMI is almost exclusively renal, driven by Phase II conjugation.

-

Glucuronidation: The hydroxyl group at C10 serves as the handle for UGT enzymes to attach glucuronic acid.

-